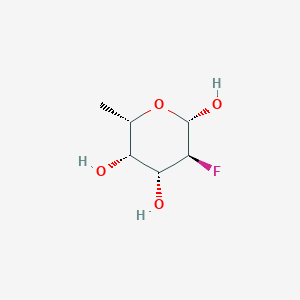

2-Deoxy-2-fluoro-beta-L-fucopyranose

Description

Significance of Fucosylation in Biological Systems

Fucosylation, the attachment of the deoxyhexose sugar L-fucose to glycans, is a crucial and highly regulated glycosylation event in mammals and other organisms. acs.org This modification is involved in a multitude of physiological and pathological processes. Fucosylated glycans are key components of blood group antigens and are essential for selectin-mediated leukocyte adhesion during inflammation. acs.org They also play vital roles in host-microbe interactions, development, and signal transduction pathways, such as those mediated by the Notch receptor. acs.org

Alterations in fucosylation patterns have been linked to various diseases, including cancer and atherosclerosis, making the enzymes involved in fucosylation, known as fucosyltransferases (FUTs), attractive targets for therapeutic intervention and diagnostic biomarker development. acs.org

Role of Carbohydrate Analogs as Glycobiological Probes

To investigate the intricate roles of glycans and the enzymes that synthesize them, scientists rely on a variety of molecular tools. Carbohydrate analogs, which are synthetic molecules that mimic the structure of natural sugars, have emerged as powerful probes in glycobiology. nih.gov These analogs can be designed to act as inhibitors of specific glycosyltransferases or glycosidases, thereby allowing researchers to dissect the functional consequences of blocking a particular glycosylation step.

Overview of 2-Deoxy-2-fluoro-beta-L-fucopyranose as a Research Compound

This compound is a synthetic monosaccharide that serves as a prime example of a carbohydrate analog used to study fucosylation. nih.gov Its utility as a research compound stems from its ability to act as a metabolic inhibitor of fucosylation. medchemexpress.com To facilitate its entry into cells, it is often used in its per-O-acetylated form, which increases its membrane permeability. nih.gov

Detailed Research Findings

The application of this compound in research has yielded specific and quantitative insights into the process of fucosylation.

One of the key research applications of this compound is as a metabolic inhibitor of fucosylation. For instance, in 4T1 cells, treatment with 2-Deoxy-2-fluoro-L-fucose has been shown to suppress fucosylation. medchemexpress.com This effect is mediated by its conversion to GDP-2-deoxy-2-fluoro-L-fucose, which acts as a competitive inhibitor of fucosyltransferases. nih.gov The inhibitory potential of this analog has been quantified against various fucosyltransferases.

| Enzyme | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|

| α1,3-Fucosyltransferase V (FUT5) | GDP-2-deoxy-2-fluoro-L-fucose | 4.2 µM |

Furthermore, studies have demonstrated the inhibitory effect of GDP-2-deoxy-2-fluoro-L-fucose on other fucosyltransferases, with Ki values reported to be in the range of 4–38 μM for FUT3, FUT5, FUT6, and FUT7. nih.gov It has also been identified as an inhibitor of FUT8, the enzyme responsible for core fucosylation. nih.gov

In the realm of plant biology, 2-deoxy-2-fluoro-L-fucose has been instrumental in elucidating the importance of fucosylation in cell wall integrity. In Arabidopsis thaliana seedlings, the application of this compound leads to a reduction in root growth. nih.gov This phenotype is a direct consequence of the inhibition of fucosylation of cell wall polysaccharides, which in turn affects the dimerization of pectic rhamnogalacturonan-II (RG-II), a critical process for proper cell elongation. nih.gov

The versatility of this compound as a research tool is further highlighted by its use in metabolic glycoengineering, a technique that allows for the modification of cell surface glycans. nih.gov By introducing this fluorinated analog, researchers can remodel the glycome and study the resulting changes in cellular behavior. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

74554-13-5 |

|---|---|

Molecular Formula |

C6H11FO4 |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |

InChI Key |

IRKXGKIPOMIQOD-QYESYBIKSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)F)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)F)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2 Deoxy 2 Fluoro Beta L Fucopyranose

Established Synthetic Pathways for 2-Deoxy-2-fluoro-L-fucose

The generation of 2-deoxy-2-fluoro-L-fucose (2F-Fuc) can be achieved through both traditional organic synthesis and integrated chemoenzymatic methods.

Conventional chemical synthesis provides a robust foundation for producing 2F-Fuc and its derivatives. A common strategy begins with the acetylation of L-fucose, followed by treatment with hydrogen bromide in acetic acid to form an anomeric bromide intermediate. acs.org This intermediate can then be subjected to various reactions. For instance, to create precursors for more complex derivatives, the anomeric bromide can undergo elimination using a base like triethylamine (B128534) to yield a vinyl fluoride (B91410), which is a key intermediate for introducing a second fluorine atom at the C2 position if desired. acs.org

For the synthesis of peracetylated 2-deoxy-2-fluoro-L-fucose, a widely used cell-permeable prodrug, a multi-step process starting from a protected galactose derivative is often employed. nih.gov Electrophilic fluorination strategies using reagents like Selectfluor are also utilized to introduce the fluorine atom at the C2 position of a suitable glycal intermediate. acs.org These chemical methods, while effective, often require multiple protection and deprotection steps to achieve the desired stereochemistry and regioselectivity.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. In the context of fluorinated fucose analogs, enzymes from the fucose salvage pathway are particularly useful. The bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), found in bacteria such as Bacteroides fragilis, can recognize and process fucose analogs. acs.orgnih.gov

This approach typically involves the initial chemical synthesis of the basic 2-deoxy-2-fluoro-L-fucose molecule. Subsequently, this analog is used as a substrate for FKP. nih.gov The enzyme then catalyzes the conversion of 2F-Fuc first to 2-deoxy-2-fluoro-L-fucose-1-phosphate and subsequently to the activated sugar nucleotide, GDP-2-deoxy-2-fluoro-L-fucose. acs.orgwhiterose.ac.uk This method has proven effective for generating the GDP-activated form of 2F-Fuc and demonstrates the substrate promiscuity of enzymes like FKP. acs.orgyork.ac.uk

Synthesis of Nucleotide Sugar Analogs: Guanosine (B1672433) Diphosphate (B83284) (GDP)-2-Deoxy-2-fluoro-L-fucose

The biological activity of 2F-Fuc as a fucosylation inhibitor relies on its conversion to the corresponding guanosine diphosphate (GDP) nucleotide sugar analog, GDP-2-deoxy-2-fluoro-L-fucose. nih.gov This molecule acts as a competitive inhibitor of fucosyltransferases (FUTs) and a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway. nih.govacs.org

There are two primary routes to its synthesis:

Metabolic Conversion in Cells: The most common approach for cellular studies involves administering a cell-permeable prodrug, such as peracetylated 2F-Fuc. acs.orgmdpi.com Once inside the cell, cytosolic esterases remove the acetyl groups, releasing free 2F-Fuc. This free sugar is then processed by the endogenous salvage pathway. nih.gov The sequential action of L-fucose kinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT) converts 2F-Fuc into GDP-2F-Fuc. nih.govresearchgate.net

Direct Chemoenzymatic Synthesis: As described previously, GDP-2-deoxy-2-fluoro-L-fucose can be synthesized in vitro in a one-pot reaction. researchgate.netacs.org This method uses chemically synthesized 2F-Fuc as a starting material, which is then converted to the final GDP-sugar analog using the bifunctional enzyme FKP in the presence of ATP and GTP. acs.orgwhiterose.ac.uk This in vitro synthesis is crucial for producing the pure nucleotide sugar for detailed biochemical assays and structural studies. nih.gov

The successful synthesis of GDP-2-deoxy-2-fluoro-L-fucose has been confirmed through various analytical methods, including NMR spectroscopy and mass spectrometry. researchgate.net

Design and Synthesis of Peracetylated and Prodrug Derivatives

To overcome the poor membrane permeability of charged monosaccharides like 2F-Fuc, prodrug strategies are essential. The most widely used approach is peracetylation, leading to the synthesis of compounds like 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose. biosynth.commedchemexpress.com

The synthesis involves treating 2F-Fuc with an acetylating agent such as acetic anhydride (B1165640) in pyridine. nih.gov This process masks the polar hydroxyl groups with nonpolar acetyl esters, significantly enhancing the molecule's lipophilicity and ability to diffuse across the cell membrane. mdpi.combiosynth.com Inside the cell, nonspecific esterases rapidly cleave the acetyl groups, releasing the active 2F-Fuc, which can then enter the salvage pathway to be converted into GDP-2F-Fuc. nih.govbiosynth.com This strategy has been shown to be highly effective, with peracetylated 2F-Fuc being more potent at inhibiting processes like plant root growth compared to the non-acetylated form. nih.govbiosynth.com

| Compound | Structure | Key Property | Mechanism of Action |

| 2-Deoxy-2-fluoro-L-fucose | C[C@H]1C@HO | Water-soluble, low cell permeability | Substrate for salvage pathway enzymes. |

| 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose | C[C@H]1C@HOC(=O)C | Lipophilic, improved cell permeability | Prodrug; diffuses into cells and is deacetylated to release the active compound. biosynth.com |

Creation of Activity-Based Probes (ABPs) and Reporter Conjugates

To identify and study the function of specific enzymes involved in fucose metabolism, 2-deoxy-2-fluoro-L-fucose can be chemically modified to create activity-based probes (ABPs). These probes are designed to covalently bind to the active site of a target enzyme, allowing for its detection and characterization. nih.gov

A successful example is the development of a 2-deoxy-2-fluoro fucosyl fluoride derivative equipped with an azide (B81097) "mini-tag". nih.gov This ABP is designed to target GH29 α-L-fucosidases. The probe works because the 2-deoxy-2-fluoro glycoside is a mechanism-based inhibitor; it is recognized by the enzyme, and the catalytic nucleophile attacks the anomeric carbon, displacing the anomeric fluoride. However, the fluorine at C2 destabilizes the resulting covalent glycosyl-enzyme intermediate, effectively trapping the enzyme in an inactivated state. nih.gov

The incorporated azide tag serves as a chemical handle. After the labeling reaction, the azide can be conjugated to a reporter molecule, such as biotin (B1667282) or a fluorophore, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the visualization and isolation of the labeled, active fucosidases from complex biological samples. nih.gov

Synthesis of Caged and Photolabile Derivatives for Controlled Release

For precise spatiotemporal control over fucosylation inhibition, photolabile or "caged" derivatives of 2F-Fuc have been developed. mdpi.com These molecules are inactive until exposed to light of a specific wavelength, which triggers the release of the active inhibitor.

The synthesis of a caged 2F-Fuc involves attaching a photolabile protecting group, such as an ortho-nitrobenzyl (ONB) group, to the anomeric position of the sugar. mdpi.com A reported synthesis created 3,4-di-O-acetyl-1-ortho-nitrobenzyl-2-fluoro-l-fucose (2F-Fuc-NB). mdpi.com In this compound, the bulky ONB group prevents the sugar from being recognized and processed by the cellular machinery. Upon irradiation with UV light (e.g., 365 nm), the ONB group is cleaved, releasing the 3,4-di-O-acetyl-2F-Fuc, which is then deacetylated to the active inhibitor. This strategy allows researchers to initiate the inhibition of fucosylation in specific cells or tissues and at precise times, providing a powerful tool for studying dynamic biological processes. mdpi.com

| Derivative Type | Example Compound | Protecting Group | Release Mechanism | Application |

| Caged Derivative | 3,4-di-O-acetyl-1-ortho-nitrobenzyl-2-fluoro-l-fucose (2F-Fuc-NB) | ortho-Nitrobenzyl | Photo-irradiation (e.g., 365 nm UV light) | Spatiotemporal control of fucosylation inhibition in living systems. mdpi.com |

Development of Dideoxydifluorinated Fucose Analogs (e.g., 2,2-Difluoro-L-fucose)

The development of dideoxydifluorinated fucose analogs, particularly those with geminal fluorine atoms at the C2 position, represents a significant advancement in the chemical diversification of fucose. The synthesis of these compounds, such as 2,2-difluoro-L-fucose, presents unique challenges due to the difficulty of introducing two fluorine atoms onto the same carbon. nih.govacs.org Researchers have devised multi-step synthetic strategies to overcome these hurdles, often involving the formation of key intermediates like vinyl fluorides. nih.govacs.org

One prominent strategy for the synthesis of 2-deoxy-2,2-difluoro-L-fucose derivatives commences with L-fucose. nih.gov This approach employs a sequential electrophilic fluorination to install the two fluorine atoms at the C2 position. The initial steps involve the acetylation of L-fucose, followed by treatment with hydrogen bromide in acetic acid and a subsequent zinc-promoted reductive elimination to yield diacetyl-L-fucal. nih.gov This fucal derivative serves as a crucial precursor for fluorination.

The introduction of the first fluorine atom can be achieved by treating the diacetyl-L-fucal with an electrophilic fluorinating agent such as Selectfluor®. nih.gov The reaction, carried out in dry nitromethane (B149229) with a nucleophile like magnesium bromide, furnishes a 2-deoxy-2-fluoro-L-fucosyl bromide intermediate. nih.gov The synthesis of the gem-difluoro moiety often proceeds through a vinyl fluoride intermediate, which is then subjected to a second electrophilic fluorination. nih.govacs.org

An alternative and efficient approach to creating 2,2-difluoro-L-fucose derivatives involves the preparation of a 2,2-difluoro-L-fucose lactol. This lactol can then act as a nucleophile, reacting with tetrabenzyl pyrophosphate in the presence of a mild base to form the anomeric phosphate, a precursor to biologically relevant molecules like GDP-2,2-di-F-Fuc. nih.govacs.org The synthesis of the peracetylated form of 2,2-di-F-Fuc has been accomplished using Selectfluor® in a mixture of nitromethane and water under microwave heating conditions. nih.gov

The synthesis of other dideoxydifluorinated fucose analogs, such as 2,6-difluoro-L-fucose, has also been explored. nih.govnih.gov These syntheses often employ a combination of deoxyfluorination and electrophilic fluorination strategies. nih.gov For instance, a 6-fluoro-L-fucal can be prepared and then subjected to electrophilic fluorination to introduce the second fluorine atom at the C2 position, ultimately yielding peracetylated 2,6-difluoro-L-fucose after acetylation. nih.govnih.gov

The development of these synthetic methodologies has been crucial for producing a range of fluorinated fucose analogs for biological evaluation. The strategic use of electrophilic fluorinating agents and the careful design of reaction pathways have enabled access to these challenging yet valuable compounds.

Biochemical Mechanisms of Action and Inhibition by 2 Deoxy 2 Fluoro Beta L Fucopyranose

Metabolic Conversion via the Fucose Salvage Pathway

For 2-Deoxy-2-fluoro-L-fucose to exert its inhibitory effects, it must first be metabolically activated into its nucleotide sugar form, Guanosine (B1672433) diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). nih.gov This conversion is not a spontaneous event but relies on the cell's existing machinery for recycling free fucose, known as the fucose salvage pathway. acs.orgbiorxiv.org

Small molecule fucose analogs, particularly when per-O-acetylated, can be taken up by cells. acs.orgmdpi.com Once inside, they are processed by the enzymes of the salvage pathway. acs.orgnih.gov Studies in both plant and mammalian cells have demonstrated that the biological activity of 2F-Fuc is dependent on this metabolic conversion. nih.govnih.gov The resulting product, GDP-2F-Fuc, is the active molecule responsible for inhibiting fucosylation. nih.govacs.org This metabolic incorporation is a critical prerequisite for its subsequent inhibitory actions on fucosyltransferases and the de novo biosynthesis pathway. nih.govru.nl

The central enzyme responsible for the conversion of 2F-Fuc in the salvage pathway is L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP). nih.govnih.gov This bifunctional enzyme catalyzes two sequential reactions: first, the ATP-dependent phosphorylation of the fucose analog to create 2-fluoro-L-fucose-1-phosphate, and second, its reaction with GTP to form the final active inhibitor, GDP-2F-Fuc. uniprot.orgnih.gov

The functionality of FKGP is essential for the inhibitory effects of 2F-Fuc. In experiments using Arabidopsis thaliana mutants lacking a functional FKGP enzyme (Atfkgp mutants), the plants were unaffected by 2F-Fuc treatment, indicating that the conversion to the GDP-sugar nucleotide is necessary for its growth-inhibiting effects. nih.gov The FKGP enzyme from various organisms, including Bacteroides fragilis, has shown a degree of promiscuity, allowing it to process fucose analogs like 2F-Fuc. nih.gov However, this promiscuity has its limits; the bacterial FKP enzyme struggles to perform the initial kinase step on analogs with a difluoro modification at the C2 position, although it can process the corresponding chemically synthesized monophosphate. nih.gov This highlights the specificity of FKGP and its crucial role as the gateway for the metabolic activation of 2F-Fuc. nih.gov

Inhibition of Fucosyltransferases (FUTs)

Once metabolized to GDP-2F-Fuc, the analog's primary mode of action is the direct inhibition of fucosyltransferases (FUTs). acs.orgnih.gov These enzymes are responsible for transferring fucose from the natural donor substrate, GDP-L-fucose, onto various glycan structures on glycoproteins and glycolipids. nih.govnih.gov The fluorinated analog, GDP-2F-Fuc, effectively blocks this transfer, thereby preventing the formation of fucosylated glycans. nih.govbiosynth.com

GDP-2F-Fuc acts as a competitive inhibitor of FUTs. acs.orgbiorxiv.orgnih.gov It closely mimics the structure of the natural substrate, GDP-L-fucose, allowing it to bind to the active site of the fucosyltransferase enzyme. nih.govbiosynth.com By occupying the active site, GDP-2F-Fuc directly competes with endogenous GDP-L-fucose, preventing the natural substrate from binding and catalysis from occurring. acs.orgbiorxiv.org This competitive inhibition mechanism has been demonstrated for a range of fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7. nih.gov The accumulation of the fluorinated analog inside the cell leads to a state where the FUT enzymes are increasingly occupied by the inhibitor, effectively shutting down the fucosylation process. ru.nlnih.gov

Kinetic studies have quantified the inhibitory potency of GDP-2F-Fuc against various human fucosyltransferases. The inhibition constant (Ki) is a measure of an inhibitor's binding affinity, with lower values indicating stronger inhibition. For several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, GDP-2F-Fuc exhibits Ki values in the low micromolar range. nih.govbiosynth.com More detailed kinetic analyses have provided specific Ki values, demonstrating its efficacy as a competitive inhibitor across multiple FUT enzymes. acs.orgnih.gov

| Enzyme | Ki (µM) | Reference |

|---|---|---|

| FUT1 | 14 ± 2 | nih.gov |

| FUT3 | 4.4 ± 0.6 | nih.gov |

| FUT5 | 8.6 ± 0.9 | nih.gov |

| FUT6 | 9.2 ± 0.9 | nih.gov |

| FUT7 | 4-38 | nih.gov |

| FUT8 | 23 ± 2 | nih.gov |

This table summarizes the reported Ki values, demonstrating that GDP-2F-Fuc is a potent inhibitor of a broad range of fucosyltransferases.

While GDP-2F-Fuc is primarily an inhibitor, some studies have noted that it can also act as a slow substrate for certain FUTs, particularly FUT8. nih.gov This can lead to the unintended and minimal incorporation of the fluorinated sugar into glycans. acs.orgbiorxiv.org The fluorine atom at the C2 position, which replaces a hydroxyl group, alters the electronic properties and binding interactions within the enzyme's active site, generally impeding the catalytic transfer. nih.gov

In contrast, the analog GDP-2,2-di-F-Fuc, which contains two fluorine atoms at the C2 position, acts as a pure inhibitor and is not transferred by FUTs. acs.orgnih.gov This suggests that the addition of a second fluorine atom creates sufficient steric or electronic hindrance to completely prevent the enzyme from catalyzing the transfer reaction. biorxiv.org This difference highlights the fine substrate specificity of fucosyltransferases and how modifications to the fucose moiety can shift a molecule's role from a substrate to a pure inhibitor. biorxiv.orgnih.gov

Feedback Inhibition of De Novo GDP-Fucose Biosynthesis

In addition to directly inhibiting FUTs, the metabolically generated GDP-2F-Fuc exerts control over cellular fucosylation through a second, indirect mechanism: feedback inhibition of the de novo biosynthesis pathway. acs.orgbiorxiv.orgmedchemexpress.com This pathway is the primary route for synthesizing GDP-L-fucose from GDP-mannose in mammalian cells. nih.gov

The accumulation of the fluorinated analog, GDP-2F-Fuc, within the cell mimics a state of fucose abundance. ru.nlnih.gov This excess of a GDP-fucose-like molecule triggers a negative feedback loop, shutting down the cell's own production of GDP-L-fucose. acs.orgnih.gov Specifically, GDP-2F-Fuc has been shown to allosterically bind to and inhibit GDP-mannose 4,6-dehydratase (GMD), a critical rate-limiting enzyme in the de novo pathway. nih.gov By inhibiting GMD, the entire de novo production line is halted, leading to a global reduction in the cellular pool of GDP-L-fucose and further enhancing the inhibitory effect on fucosylation. nih.govmedchemexpress.com

Targeting GDP-Mannose 4,6-Dehydratase (GMD)

The biosynthesis of fucosylated glycans is a critical cellular process, and its inhibition has been a key area of research. One of the primary pathways for producing the necessary sugar nucleotide, Guanosine diphosphate-L-fucose (GDP-L-fucose), is the de novo pathway. This pathway begins with GDP-D-mannose, which is converted into GDP-4-keto-6-deoxymannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). nih.govacs.orgnih.gov This initial step is a crucial control point in the pathway.

2-Deoxy-2-fluoro-L-fucose acts as a metabolic inhibitor. medchemexpress.com It is taken up by cells and converted through the fucose salvage pathway into its active form, GDP-2-deoxy-2-fluoro-L-fucose. nih.govcaymanchem.combiosynth.com This fluorinated analog of the natural product, GDP-L-fucose, then mimics the natural feedback inhibition mechanism of the de novo pathway. nih.govacs.org The end-product of the de novo pathway, GDP-L-fucose, naturally inhibits GMD to regulate its own production. nih.govacs.org The analog, GDP-2-deoxy-2-fluoro-L-fucose, leverages this existing regulatory mechanism. By inhibiting GMD, it effectively shuts down the primary route for GDP-L-fucose synthesis, leading to a reduction in cellular fucosylation. nih.govacs.org Studies have also been successful in obtaining a cocrystal structure of GMD with a similar small molecule fucostatin inhibitor, confirming GMD as a viable target for such compounds. nih.govbiosynth.com

Allosteric Regulation in Fucose Metabolism

The regulation of fucose metabolism is tightly controlled to maintain appropriate levels of GDP-L-fucose. A key mechanism in this regulation is the allosteric feedback inhibition of GDP-mannose 4,6-dehydratase (GMD) by its downstream product, GDP-L-fucose. nih.govacs.org This process ensures that the cell does not overproduce the sugar nucleotide.

Fluorinated fucose analogs like 2-deoxy-2-fluoro-L-fucose participate directly in this regulatory system. After being metabolically converted to GDP-2-deoxy-2-fluoro-L-fucose, the molecule acts as an effective mimic of the natural allosteric inhibitor. acs.orgnih.gov It binds to the regulatory site on GMD, inducing a conformational change that inhibits the enzyme's catalytic activity. This leads to a significant reduction in the concentration of cellular GDP-L-fucose. nih.govacs.org Research comparing monofluorinated and difluorinated fucose analogs found that the difluorinated version, once converted to its GDP-nucleotide form, exhibits substantially greater feedback inhibitory activity, highlighting the impact of fluorine substitution on the molecule's regulatory potential. acs.org

Mechanism-Based Glycosidase Inhibition

2-Deoxy-2-fluoro-glycosides, including 2-deoxy-2-fluoro-beta-L-fucopyranose, represent a significant class of mechanism-based glycosidase inhibitors. nih.govresearchgate.net These compounds are designed to exploit the catalytic mechanism of retaining glycosidases. The fundamental principle of their action is the trapping of a covalent glycosyl-enzyme intermediate, which effectively halts the catalytic cycle and inactivates the enzyme. nih.govresearchgate.netresearchgate.net

These inhibitors display a high degree of specificity for their target enzymes, a characteristic that stems from their resemblance to the natural substrate. nih.govresearchgate.net For inactivation to occur, the enzyme must recognize and process the inhibitor as it would its normal substrate, initiating the catalytic sequence that ultimately leads to the formation of the stalled intermediate. This approach has been successfully applied to inactivate a variety of glycosidases. nih.govresearchgate.net

Formation and Stability of Covalent Glycosyl-Enzyme Intermediates

The catalytic cycle of retaining glycosidases proceeds via a two-step, double-displacement mechanism. The first step, glycosylation, involves the formation of a covalent glycosyl-enzyme intermediate with a nucleophilic residue in the enzyme's active site. The second step, deglycosylation, is the hydrolysis of this intermediate. 2-Deoxy-2-fluoro-glycosides are engineered to disrupt this cycle.

The presence of the fluorine atom at the C-2 position dramatically slows the rate of hydrolysis of the glycosyl-enzyme intermediate. nih.govresearchgate.net This results in the accumulation of a stable, covalently linked intermediate, effectively sequestering the enzyme in an inactive state. researchgate.netresearchgate.net The stability of this trapped intermediate can vary significantly, with observed lifetimes ranging from seconds to several months. researchgate.net To enhance the efficiency of this trapping, the inhibitors are often designed with a good leaving group at the anomeric (C-1) position, such as a fluoride (B91410) or dinitrophenolate group. researchgate.net This modification accelerates the initial glycosylation step, promoting the rapid formation of the long-lived covalent adduct and ensuring efficient enzyme inactivation. researchgate.netubc.ca

Impact of Fluorine Electronegativity on Transition State Stabilization

The electronic properties of the fluorine atom are central to the inhibitory mechanism of 2-deoxy-2-fluoro-glycosides. The high electronegativity of the fluorine substituent at the C-2 position has a profound destabilizing effect on the oxocarbenium-ion-like transition states that occur during both the glycosylation and deglycosylation steps. researchgate.netnih.gov This destabilization is a key factor in slowing down both phases of the catalytic reaction. researchgate.net

While both transition states are affected, the impact on the deglycosylation step is far more pronounced. This differential effect is the cornerstone of the inhibitor's efficacy. The enzyme is able to form the covalent intermediate (albeit at a reduced rate compared to the natural substrate), but the subsequent hydrolysis is so slow that the enzyme remains trapped. researchgate.net In the case of 2,2-difluoro analogs, the potent inductive effect of two fluorine atoms further stabilizes the anomeric bond, making the intermediate even more resistant to hydrolysis and preventing the transfer of the sugar moiety. acs.org This strategic use of fluorine's electronegativity allows for the creation of highly stabilized "transition state analogue" complexes that effectively shut down enzyme activity. nih.gov

Differential Effects on Glycosylation and Deglycosylation Steps

The inhibitory success of 2-deoxy-2-fluoro-glycosides hinges on their differential kinetic effects on the two stages of catalysis. The C-2 fluoro-substitution slows both the rate of formation (k_glycosylation_) and the rate of hydrolysis (k_deglycosylation_) of the covalent glycosyl-enzyme intermediate. researchgate.net For retaining β-glycosidases, the crucial feature is that the rate of deglycosylation is slowed to a much greater extent than the rate of glycosylation. researchgate.net This kinetic imbalance causes the covalent intermediate to accumulate, leading to time-dependent inactivation of the enzyme. nih.govresearchgate.net

Interestingly, the behavior of these inhibitors can differ with α-glycosidases. With 2-deoxy-2-fluoro α-glycosides, the deglycosylation step can sometimes remain faster than the glycosylation step. researchgate.net In such cases, the compound is processed as a "slow substrate" rather than an inactivator, as the enzyme can eventually be regenerated. To overcome this and achieve inactivation of α-glycosidases, the inhibitor must be equipped with a highly reactive leaving group (e.g., dinitrophenolate) to sufficiently accelerate the initial glycosylation step, ensuring it outpaces the slow deglycosylation and allows the intermediate to be trapped. researchgate.net

Data Tables

Table 1: Key Enzymes and Pathways Targeted by 2-Deoxy-2-fluoro-L-fucose Analogs

| Target Enzyme/Pathway | Mechanism of Inhibition | Consequence of Inhibition | References |

|---|---|---|---|

| GDP-Mannose 4,6-Dehydratase (GMD) | Allosteric feedback inhibition by GDP-2-deoxy-2-fluoro-L-fucose | Blocks the de novo synthesis of GDP-L-fucose | nih.govacs.orgnih.gov |

Table 2: Influence of Fluorine Substitution on Catalytic Steps

| Catalytic Step | Effect of 2-Deoxy-2-fluoro Substitution | Rationale | References |

|---|---|---|---|

| Glycosylation | Rate is slowed | Destabilization of the oxocarbenium-ion-like transition state by the electronegative fluorine atom. | researchgate.net |

| Deglycosylation | Rate is dramatically slowed | Significant destabilization of the transition state, leading to an extremely slow hydrolysis of the covalent intermediate. | nih.govresearchgate.netresearchgate.net |

Mentioned Compounds

Applications and Research Paradigms in Glycobiology

Modulation of Cellular Fucosylation Profiles

2-Deoxy-2-fluoro-L-fucose functions as a metabolic inhibitor that can effectively block cellular fucosylation. nih.gov This inhibition allows for the study of fucose's role in cellular processes and the production of proteins with altered glycosylation patterns. nih.govnih.gov The compound is typically taken up by cells and processed through the fucose salvage pathway. nih.govnih.gov

2-Deoxy-2-fluoro-L-fucose and its derivatives reduce the fucosylation of cellular glycoproteins and glycolipids by acting as metabolic decoys. nih.govacs.org Once inside the cell, these fucose analogs are metabolized by the salvage pathway, leading to the formation of GDP-2-deoxy-2-fluoro-L-fucose (GDP-2FFuc). caymanchem.comnih.govbiosynth.com This fluorinated nucleotide sugar analog then acts in two primary ways:

Competitive Inhibition: GDP-2FFuc is a competitive inhibitor of fucosyltransferases (FUTs), the enzymes that transfer fucose from GDP-fucose to glycan acceptors. caymanchem.comacs.orgbiosynth.com

Feedback Inhibition: The resulting GDP-2FFuc can also act as a feedback inhibitor of the de novo pathway of GDP-fucose biosynthesis, further reducing the cellular pool of the natural fucosyl donor. acs.org

Studies have shown that treating various cell lines with 2-Deoxy-2-fluoro-L-fucose or its acetylated forms leads to a dose-dependent decrease in the fucosylation of cell surface glycans. nih.govru.nl For instance, in CHO (Chinese Hamster Ovary) cells, treatment with 100 µM of 2-deoxy-2-fluoro-L-fucose results in a significant reduction in fucosylation as detected by lectin-based assays. nih.gov Similarly, protected forms of 2-fluorofucose 1-phosphate have been shown to inhibit cellular fucosylation with even higher potency than the parent compound in human cell lines like THP-1, HeLa, and H1299. ru.nl

Table 1: Potency of Fucosylation Inhibitors in Different Cell Lines

| Compound | Cell Line | IC₅₀ Value (µM) | Relative Potency vs. 2FF |

| 2-Deoxy-2-fluoro-L-fucose (2FF) | THP-1 | 5.2 | 1x |

| B2FF1P (β-anomer) | THP-1 | 1.3 | ~4x |

| A2FF1P (α-anomer) | THP-1 | 1.1 | ~4.7x |

| 2-Deoxy-2-fluoro-L-fucose (2FF) | HeLa | 22.8 | 1x |

| B2FF1P (β-anomer) | HeLa | 3.3 | ~6.9x |

| A2FF1P (α-anomer) | HeLa | 4.8 | ~4.75x |

| 2-Deoxy-2-fluoro-L-fucose (2FF) | H1299 | 15.6 | 1x |

| B2FF1P (β-anomer) | H1299 | 3.6 | ~4.3x |

| A2FF1P (α-anomer) | H1299 | 4.3 | ~3.6x |

Data sourced from a study on protected 2-fluorofucose 1-phosphates. ru.nl

Fucosylated glycans, such as the Sialyl-Lewis x (sLex) antigen, are critical for various biological recognition events, including the selectin-mediated adhesion of leukocytes to endothelial cells during inflammation. ru.nlnih.gov The sLex structure is an oligosaccharide that contains a fucose residue linked to an N-acetyllactosamine backbone. nih.gov

Glycoengineering and Antibody Fucosylation Research

A significant application of 2-Deoxy-2-fluoro-L-fucose is in the field of glycoengineering, particularly for the production of therapeutic monoclonal antibodies (mAbs). researchgate.netscbt.com The glycosylation pattern of an antibody, specifically in its Fc region, profoundly influences its effector functions. researchgate.netnih.gov

The absence of core fucose on the N-glycan at position Asn-297 of the IgG1 Fc region has been shown to dramatically enhance antibody-dependent cellular cytotoxicity (ADCC). researchgate.netfrontiersin.org Afucosylated antibodies exhibit a higher binding affinity for the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, leading to more potent killing of target cells. researchgate.netnih.gov

2-Deoxy-2-fluoro-L-fucose and its more cell-permeable peracetylated version, often abbreviated as 2FF, are used as small-molecule inhibitors in cell culture to produce afucosylated or hypo-fucosylated antibodies. nih.govnih.gov By adding the inhibitor to the culture medium of antibody-producing cell lines (e.g., CHO or HEK cells), the fucosylation pathway is suppressed, resulting in the generation of antibodies lacking core fucose. nih.govnih.gov For example, adding 2-fluoro peracetylated fucose (2FF) to CHO cell cultures expressing a camelid heavy chain antibody reduced total fucosylation from 80% down to 17.5% at a concentration of 20µM. nih.govresearchgate.net This strategy provides a rapid and effective method for generating afucosylated antibodies for research and therapeutic development. nih.govnih.gov

Researchers employ several strategies to control the fucosylation of recombinant antibodies, with the use of chemical inhibitors like 2-Deoxy-2-fluoro-L-fucose being a prominent method. researchgate.netfrontiersin.org This pharmacological approach offers a more straightforward alternative to genetic engineering techniques, such as knocking out the FUT8 gene (α-1,6-fucosyltransferase), which is responsible for adding core fucose to IgG1 antibodies. frontiersin.org

The addition of 2-fluoro peracetylated fucose (2FF) to cell cultures allows for a dose-dependent modulation of fucosylation levels. nih.govresearchgate.net This provides a level of control that can be fine-tuned by adjusting the inhibitor's concentration. researchgate.net

Table 2: Comparison of Glycoengineering Strategies for Fucosylation Control

| Strategy | Mechanism | Outcome | Key Features |

| Chemical Inhibition (e.g., 2FF) | A fucose analog (2-Deoxy-2-fluoro-L-fucose) is metabolized to GDP-2FFuc, which inhibits fucosyltransferases. caymanchem.comnih.gov | Dose-dependent reduction in fucosylation; can achieve levels as low as ~3-17%. nih.gov | Simple to implement, reversible, allows for tunable fucosylation levels. researchgate.netnih.gov |

| Genetic Engineering (FUT8 knockout) | The gene for the FUT8 enzyme, which adds core fucose, is deleted from the host cell line (e.g., CHO cells). frontiersin.org | Complete or near-complete elimination of core fucosylation. frontiersin.org | Stable, permanent modification of the cell line; provides consistent production of afucosylated antibodies. frontiersin.org |

| Genetic Engineering (RMD overexpression) | Overexpression of the prokaryotic GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD) gene deflects the fucose synthesis pathway. nih.gov | Significant reduction in fucosylation, down to ~16%. nih.gov | Can be combined with chemical inhibitors like 2FF to achieve even lower fucosylation levels (~3%). nih.gov |

Investigation of Fucosylation in Plant Systems

The study of fucosylation is also critical in plant biology, where fucosylated glycans are integral components of the cell wall and glycoproteins. nih.govnih.gov 2-Deoxy-2-fluoro-L-fucose has been utilized as a chemical probe to investigate the roles of fucosylation in plant development and physiology. nih.govmdpi.com

In studies using the model plant Arabidopsis thaliana, 2-fluoro-L-fucose (2F-Fuc) was found to be a potent inhibitor of root growth at micromolar concentrations. nih.govnih.gov The inhibitory effect is dependent on the plant's fucose salvage pathway, indicating that 2F-Fuc must be metabolically activated to its corresponding nucleotide sugar, GDP-2F-Fuc, to be effective. nih.govnih.gov This active form then inhibits the fucosylation of various cell wall components. nih.govmdpi.com

Research has shown that 2F-Fuc treatment specifically inhibits the fucosylation of xyloglucans and N-linked glycans in Arabidopsis roots. nih.gov Furthermore, it affects the structure of pectic rhamnogalacturonan-II (RG-II) by causing a decrease in its dimerization, which is crucial for proper cell wall structure and function. nih.gov This disruption of RG-II dimerization is believed to be a primary cause of the observed defects in root cell elongation. nih.gov Interestingly, the inhibitor primarily suppresses the elongation of root cells without affecting cell division. nih.gov

Table 3: Effects of 2-Fluoro-L-Fucose on Arabidopsis thaliana

| Parameter Studied | Observation | Implied Mechanism | Reference |

| Root Growth | Reduced at micromolar concentrations. | Inhibition of cell elongation. | nih.govnih.gov |

| Cell Wall Polysaccharides | Fucosylation of xyloglucan (B1166014) is fully inhibited. | Inhibition of fucosyltransferases by GDP-2F-Fuc. | nih.gov |

| N-linked Glycans | Fucosylation is fully inhibited. | Inhibition of fucosyltransferases by GDP-2F-Fuc. | nih.gov |

| Pectic Rhamnogalacturonan-II (RG-II) | Decrease in RG-II dimerization. | Inhibition of fucosylation affecting RG-II structure. | nih.gov |

| Cellular Process | Cell elongation is suppressed; cell division is not affected. | Disruption of cell wall integrity due to lack of fucosylation and RG-II dimerization. | nih.gov |

Inhibition of Plant Cell Wall Polysaccharide Fucosylation

The fluorinated monosaccharide analog, 2-Deoxy-2-fluoro-L-fucose (2F-Fuc), has emerged as a potent inhibitor of fucosylation in plant cell walls. For its inhibitory effects to manifest, 2F-Fuc must be metabolized into its corresponding nucleotide sugar, guanosine (B1672433) diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). fishersci.comubc.ca This conversion is carried out by the L-fucose salvage pathway, specifically by the bifunctional enzyme L-fucose kinase/GDP-L-fucose pyrophosphorylase (FKGP). fishersci.comubc.ca The necessity of this metabolic activation is evidenced by the observation that mutants of Arabidopsis thaliana lacking a functional FKGP enzyme are unaffected by 2F-Fuc treatment. rsc.org

Once converted, GDP-2F-Fuc acts as the active inhibitory molecule. fishersci.combiosynth.com Research on Arabidopsis seedlings has demonstrated that treatment with 2F-Fuc leads to a significant reduction in the L-fucose content of cell wall matrix polysaccharides. ubc.ca Chemical analyses have confirmed that at concentrations as low as 10 μM, 2F-Fuc can fully inhibit the fucosylation of critical cell wall components, including the hemicellulose xyloglucan and N-linked glycans in roots. rsc.org This inhibition of fucose incorporation into polysaccharides highlights the efficacy of 2F-Fuc as a chemical tool to probe the role of fucosylation in the structural integrity and function of the plant cell wall. fishersci.comubc.ca

Effects on Rhamnogalacturonan-I (RG-I) and Rhamnogalacturonan-II (RG-II) Biosynthesis

L-fucose is a key constituent of the pectic polysaccharides rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II). ubc.ca The structurally complex RG-II is particularly crucial for the primary cell wall's integrity, as it forms borate (B1201080) cross-linked dimers that are essential for normal plant growth. nih.govacs.org

The application of 2-Deoxy-2-fluoro-L-fucose has been shown to interfere with the biosynthesis and function of RG-II. fishersci.comrsc.org At low concentrations, 2F-Fuc treatment in Arabidopsis seedlings leads to a decrease in the dimerization of RG-II. rsc.org This finding suggests that the incorporation of fucose is a critical step for the proper assembly and cross-linking of RG-II molecules. The resulting deficiency in RG-II dimerization is believed to be a primary contributor to the growth defects observed in plants treated with 2F-Fuc. rsc.org Interestingly, the addition of boric acid to the growth medium can partially restore both RG-II dimerization and root growth in seedlings treated with the inhibitor. rsc.orgcaymanchem.com This rescue effect further solidifies the link between the inhibitory action of 2F-Fuc and the disruption of RG-II's borate-mediated cross-linking. fishersci.comrsc.org While fucose is also present in RG-I, the most pronounced and studied effects of 2F-Fuc on pectic polysaccharides relate to the critical functions of RG-II. ubc.ca

Studies on Plant Growth and Development Alterations

The inhibition of fucosylation by 2-Deoxy-2-fluoro-L-fucose has profound consequences for plant growth and development. In Arabidopsis thaliana, the application of 2F-Fuc at micromolar concentrations results in severe phenotypic changes, most notably a significant reduction in root growth. fishersci.comrsc.orgcaymanchem.com

Detailed investigations into this growth phenotype have revealed that cell division is not the primary process affected by the inhibitor. rsc.org Instead, 2F-Fuc specifically suppresses the elongation of root cells, leading to a truncated root system. rsc.orgmedchemexpress.com This inhibition of cell elongation is a direct consequence of the altered cell wall structure and function due to the lack of proper fucosylation, particularly the impaired dimerization of RG-II. rsc.org In addition to inhibiting primary root growth, 2F-Fuc treatment has been observed to promote the emergence of adventitious roots. rsc.org These findings underscore the critical role of fucosylated glycans in maintaining the mechanical properties of the cell wall necessary for anisotropic cell expansion, a fundamental process in plant morphogenesis. fishersci.com The potent and specific effects of 2F-Fuc make it a valuable pharmacological tool for dissecting the complex interplay between cell wall composition and plant development. medchemexpress.com

**Table 1: Effects of 2-Deoxy-2-fluoro-L-fucose on *Arabidopsis thaliana***

| Parameter | Observation | References |

|---|---|---|

| Primary Root Growth | Significantly reduced at micromolar concentrations. | rsc.org, fishersci.com, caymanchem.com |

| Root Cell Elongation | Suppressed; elongation zone is absent. | rsc.org, medchemexpress.com |

| Cell Division | Not significantly affected. | rsc.org |

| Adventitious Root Formation | Promoted. | rsc.org |

| Xyloglucan Fucosylation | Fully inhibited at 10 μM in roots. | rsc.org |

| N-linked Glycan Fucosylation | Fully inhibited at 10 μM in roots. | rsc.org |

| RG-II Dimerization | Decreased at low concentrations. | rsc.org |

Probing Fucosylation in Microbial Glycobiology

Studies on Bacterial Fucosidases and Gut Microbiota

Bacterial α-L-fucosidases are crucial enzymes within the gut microbiota, responsible for cleaving terminal L-fucose residues from host glycans and dietary fibers. nih.gov This activity is a key step in the degradation of complex carbohydrates, influencing the composition and function of the microbial community. nih.gov While 2-deoxy-2-fluoro glycosides have been recognized as a basis for developing mechanism-based inhibitors and activity-based probes for glycosidases, the specific application of 2-Deoxy-2-fluoro-beta-L-fucopyranose in studying bacterial fucosidases in the gut is not extensively detailed in available research. rsc.org However, related compounds, such as 2-deoxy-2-fluoro-fucosyl fluoride (B91410), have been used to selectively inhibit retaining fucosidases and identify catalytic residues. rsc.org The development of fucopyranose-configured probes demonstrates the potential for these types of molecules to selectively label fucosidases in complex biological samples, including bacteria. rsc.org The principle relies on the metabolic conversion of the fucose analog into a reactive form that can covalently bind to the enzyme. biosynth.comcaymanchem.com

Understanding Fucosylation in Pathogen-Host Interactions

Fucosylated glycans on host cell surfaces are pivotal in mediating interactions with pathogens. These interactions can be a prerequisite for adhesion and infection by various microbes. acs.org The inhibition of fucosylation presents a potential strategy to interfere with these processes. While there is a strong rationale for using fucosylation inhibitors to study pathogen-host interactions, direct studies employing this compound for this specific purpose are not prominently featured in the research landscape. The ability of this compound to be metabolized into an inhibitor of fucosyltransferases suggests it could be used to alter the fucosylation patterns on host cells, thereby investigating the subsequent effects on pathogen binding and virulence. fishersci.comcaymanchem.com For instance, fucosidases from gut bacteria have been implicated in promoting the growth and invasion of pathogens like Campylobacter jejuni, highlighting the importance of fucose metabolism in the broader context of host-pathogen dynamics within a microbial community. nih.gov

Utilization in Cell Signaling and Recognition Research

Fucosylation of glycoproteins and glycolipids is a critical post-translational modification that plays a significant role in a multitude of biological processes, including cell signaling and molecular recognition. acs.org The compound 2-Deoxy-2-fluoro-L-fucose has been identified as an inhibitor of the de novo synthesis of GDP-fucose in mammalian cells. acs.org This inhibition leads to a global reduction in cellular fucosylation. acs.org

Research has shown that by suppressing fucosylation, 2-Deoxy-2-fluoro-L-fucose can impact specific signaling pathways. For example, in 4T1 cancer cells, treatment with this compound was found to decrease the phosphorylation of Smad 1/5 and Smad 2, which are key components of the TGF-β signaling pathway. acs.org This demonstrates that 2-Deoxy-2-fluoro-L-fucose can be utilized as a tool to explore the downstream consequences of altered fucosylation on intracellular signaling cascades. Furthermore, the strategic placement of fluorine in sugar molecules can subtly alter their conformational properties, which may in turn affect how they are recognized by glycan-binding proteins (lectins), a key aspect of cell-cell recognition and signaling. Although the primary use of 2-Deoxy-2-fluoro-L-fucose has been as a metabolic inhibitor, its effects on cellular processes highlight its utility in the broader field of cell signaling and recognition research. acs.orgacs.org

Exploring the Role of Fucose-Containing Glycans in Cellular Communication

Fucose-containing glycans, complex carbohydrate structures attached to proteins and lipids, are pivotal mediators of cellular communication. nih.govoup.com These glycoconjugates are abundantly present on the cell surface, where they act as critical recognition sites and signaling molecules, influencing a vast array of biological processes. nih.gov The monosaccharide fucose is particularly significant because it often occupies a terminal position on the glycan chain, making it readily available for interactions with glycan-binding proteins (lectins) on adjacent cells or in the extracellular matrix. nih.gov This terminal positioning is crucial for mediating specific cell-cell and cell-matrix recognition events that underpin processes from immune response and inflammation to development and cancer metastasis. oup.com

The study of these intricate communication pathways is greatly advanced by metabolic glycoengineering, a technique that uses synthetic monosaccharide analogs to modify cellular glycans. nih.govoup.com In this approach, a cell is supplied with an unnatural sugar analog that structurally mimics a natural precursor. The cell's own biosynthetic machinery then incorporates this analog into its glycans. oup.com this compound is one such fucose analog that has become an invaluable chemical tool for glycobiologists. caymanchem.combiosynth.com

This fluorinated analog is taken up by cells and enters the fucose salvage pathway. researchgate.net Inside the cell, it is metabolically converted into Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2-deoxy-2-fluoro-L-fucose). biosynth.comnih.govacs.org This resulting sugar nucleotide acts as a potent inhibitor of fucosyltransferases, the enzymes responsible for attaching fucose to glycan chains. caymanchem.comnih.gov By disrupting the normal fucosylation process, researchers can systematically investigate the functional consequences and elucidate the specific roles of fucosylated glycans in cellular communication. medchemexpress.com

Research using this inhibitory analog has yielded detailed insights into the function of fucosylation. For instance, studies have shown that altering the fucosylation of specific cell surface receptors can dramatically impact their signaling capabilities. A key example is the Epidermal Growth Factor Receptor (EGFR), where core fucosylation has been found to enhance ligand-induced dimerization and subsequent signaling pathways that drive cell proliferation. nih.gov Inhibiting this process with fucose analogs can therefore modulate these critical cellular responses.

The table below summarizes research findings on the use of fucose analogs to probe the function of fucosylated glycans.

These studies, powered by tools like this compound, underscore the profound influence of fucose-containing glycans on the regulation of cellular dialogue. By selectively perturbing fucosylation, researchers can dismantle complex signaling networks, revealing the fundamental contributions of specific glycan structures to health and disease. oup.com This approach not only deepens our understanding of glycobiology but also opens new avenues for therapeutic intervention.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Deoxy-2-fluoro-L-fucose |

| 2-fluoro-L-fucose |

| Fucose |

| Galactose |

| Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose |

| Guanosine Diphosphate-fucose |

| N-acetylglucosamine (GlcNAc) |

| N-acetylmannosamine (ManNAc) |

| Sialic Acid |

Enzymatic and Glycosidase Inhibition Studies

Characterization of Inhibitory Potency against Glycosyltransferases

Once converted within a cell to its active form, GDP-2-deoxy-2-fluoro-L-fucose, the compound acts as a competitive inhibitor of fucosyltransferases (FUTs). acs.orgcaymanchem.com This inhibition arises because the fluorinated analog mimics the natural substrate, GDP-fucose, and can bind to the enzyme's active site. nih.gov However, the presence of the electron-withdrawing fluorine atom at the C2 position alters the electronic properties of the molecule, interfering with the catalytic process. rsc.org The fluorinated sugar nucleotide forms a tight complex with the glycosyltransferase, hindering its ability to transfer fucose to acceptor molecules. acs.org

The inhibitory potency of GDP-2-deoxy-2-fluoro-L-fucose has been quantified against several fucosyltransferases. It has been identified as a competitive inhibitor of α1,3-fucosyltransferase V (FUT V) with a determined inhibition constant (Ki) of 4.2 µM. caymanchem.com Broader studies have shown that it acts as a competitive inhibitor against a range of fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, with Ki values typically in the low micromolar range of 4 to 38 μM. nih.gov It is also known to be an inhibitor of FUT8, the enzyme responsible for core fucosylation. nih.gov

Table 1: Inhibitory Potency of GDP-2-deoxy-2-fluoro-L-fucose against Various Fucosyltransferases

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| α1,3-Fucosyltransferase V (FUT V) | 4.2 µM caymanchem.com | Competitive |

| Fucosyltransferase III (FUT3) | 4–38 µM nih.gov | Competitive |

| Fucosyltransferase V (FUT5) | 4–38 µM nih.gov | Competitive |

| Fucosyltransferase VI (FUT6) | 4–38 µM nih.gov | Competitive |

| Fucosyltransferase VII (FUT7) | 4–38 µM nih.gov | Competitive |

| Fucosyltransferase VIII (FUT8) | Inhibitor nih.gov | Competitive |

When compared with other fluorinated fucose analogs, GDP-2-deoxy-2-fluoro-L-fucose demonstrates significant inhibitory activity. nih.gov For instance, both GDP-2-deoxy-2-fluoro-L-fucose and GDP-6-fluoro-L-fucose are recognized as competitive inhibitors for several fucosyltransferases. nih.gov However, a limitation of GDP-2-deoxy-2-fluoro-L-fucose is that it can sometimes act as a slow substrate for certain fucosyltransferases, particularly FUT8. acs.org This has led to the development of other analogs, such as GDP-2,2-di-F-Fuc, to increase the stability of the glycosidic bond and prevent its transfer to an acceptor molecule. acs.org In studies comparing peracetylated fucose analogs, which are cell-permeable prodrugs, per-O-acetylated 2-F-Fuc was found to be a potent inhibitor of fucosylation after its intracellular conversion to GDP-2-F-Fuc. acs.org

Functional Analysis of Glycosidase Inhibitors

2-Deoxy-2-fluoro-glycosides, the class of compounds to which 2-deoxy-2-fluoro-beta-L-fucopyranose belongs, represent a significant class of mechanism-based inhibitors for retaining glycosidases. nih.govnih.gov These enzymes normally function via a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. rsc.org The presence of the fluorine atom at the C2 position destabilizes the oxocarbenium ion-like transition states involved in both the formation (glycosylation) and the breakdown (deglycosylation) of this intermediate. rsc.org

The inactivation of retaining glycosidases by 2-deoxy-2-fluoro-glycosides occurs through the trapping of the covalent glycosyl-enzyme intermediate. nih.govresearchgate.net While both steps of the catalytic cycle are slowed by the C2-fluoro substituent, employing a highly reactive leaving group on the inhibitor (such as a fluoride) allows the formation of the covalent intermediate to proceed. rsc.org However, the subsequent hydrolysis of this 2-fluoro-glycosyl-enzyme complex is extremely slow, causing the intermediate to accumulate and effectively inactivating the enzyme. nih.govresearchgate.net This process results in the accumulation of a stable 2-deoxy-2-fluoro-glycopyranosyl enzyme intermediate. ubc.ca The inactivation often follows pseudo-first-order kinetics, although more complex kinetic schemes have also been observed. nih.govresearchgate.net

The ability of 2-deoxy-2-fluoro glycosides to form a stable covalent bond with a catalytic residue has made them invaluable tools for identifying the active site nucleophile in retaining glycosidases. rsc.orgresearchgate.net The strategy involves inactivating the target enzyme with the fluorinated sugar, which covalently labels the catalytic nucleophile. researchgate.net The labeled enzyme is then subjected to proteolysis to break it into smaller peptide fragments. researchgate.net Finally, techniques such as HPLC coupled with mass spectrometry are used to locate and sequence the modified peptide, thereby identifying the specific amino acid residue that functions as the nucleophile. researchgate.net This method has been successfully used to confirm or correct the identities of catalytic nucleophiles in several enzymes, including E. coli lacZ β-galactosidase. researchgate.net

Structural Biology of Enzyme-Inhibitor Complexes

Structural studies have been crucial in confirming the mechanism of inactivation by 2-deoxy-2-fluoro glycosides. researchgate.net X-ray crystallography of enzyme-inhibitor complexes allows for the direct visualization of the covalent bond formed between the anomeric carbon of the inhibitor and the carboxylate side chain of the catalytic nucleophile in the enzyme's active site. These structural analyses provide definitive proof that the inactivation mechanism is due to the accumulation of the stable glycosyl-enzyme species. researchgate.net Such studies offer a detailed, atomic-level picture of how these inhibitors function, validating the kinetic and mechanistic data gathered from other biochemical methods.

X-ray Crystallographic Studies of Enzyme-Fluorosugar Adducts

The formation of a stable covalent adduct between a fluorinated fucose analog and a glycosidase has been successfully visualized through X-ray crystallography, offering a detailed view of the enzyme's active site during catalysis. A seminal study in this area involves the α-L-fucosidase from the thermophilic bacterium Thermotoga maritima.

Researchers were able to determine the crystal structure of Thermotoga maritima α-L-fucosidase in a covalent complex with a 2-deoxy-2-fluoro-L-fucose moiety. nih.gov This was achieved by soaking crystals of the enzyme with 2-deoxy-2-fluoro-α-L-fucosyl fluoride (B91410). The fluorine atom at the C2 position of the sugar destabilizes the transition states of both the glycosylation and deglycosylation steps of the catalytic cycle. researchgate.net This leads to a significant slowing of the hydrolysis of the covalent glycosyl-enzyme intermediate, allowing it to accumulate to a level where it can be structurally characterized. nih.govresearchgate.net

The resulting crystal structure revealed a covalent bond between the anomeric carbon (C1) of the 2-deoxy-2-fluoro-L-fucose and the carboxylate side chain of a specific aspartate residue in the enzyme's active site. nih.gov This aspartate acts as the catalytic nucleophile, the residue responsible for attacking the substrate to form the intermediate. In the case of Thermotoga maritima α-L-fucosidase, this residue was identified as Asp244. nih.gov The formation of this covalent adduct provides definitive evidence for the double displacement mechanism employed by retaining α-L-fucosidases.

Another study, also on the Thermotoga maritima α-L-fucosidase, identified the catalytic nucleophile as Asp-224 using the mechanism-based inactivator 2-deoxy-2-fluoro-α-L-fucosyl fluoride. nih.gov The discrepancy in the residue number (Asp244 vs. Asp-224) may be due to different numbering conventions for the protein sequence. However, both studies confirm the principle of using a 2-deoxy-2-fluoro fucose derivative to trap and identify the catalytic nucleophile through the formation of a stable enzyme-sugar adduct.

Table 1: Crystallographic Data for Thermotoga maritima α-L-fucosidase in Complex with 2-Deoxy-2-fluoro-L-fucose

| Parameter | Value | Reference |

| PDB ID | 1ODU | nih.gov |

| Resolution (Å) | 2.0 | nih.gov |

| Enzyme | α-L-fucosidase | nih.gov |

| Organism | Thermotoga maritima | nih.gov |

| Ligand | 2-deoxy-2-fluorofucosyl moiety | nih.gov |

| Catalytic Nucleophile | Asp244 | nih.gov |

Conformational Analysis of Bound Analogs

The crystal structure of the 2-deoxy-2-fluoro-L-fucosyl-enzyme intermediate provides a unique opportunity to analyze the conformation of the sugar as it is bound within the active site. This information is crucial for understanding the factors that contribute to substrate recognition and catalysis. nih.gov

In the structure of the covalent adduct with Thermotoga maritima α-L-fucosidase, the 2-deoxy-2-fluoro-L-fucopyranose ring was observed to be in a distorted conformation. nih.gov Instead of a standard chair conformation, the sugar ring adopts a conformation that is significantly flattened. This distortion is a key feature of the catalytic mechanism of many glycosidases.

The active site of the enzyme forces the bound sugar into a conformation that mimics the transition state of the reaction. The transition state for glycosidic bond cleavage is thought to have significant oxocarbenium ion character and a flattened half-chair or boat conformation. nih.gov By binding a stable analog that adopts a similar distorted conformation, the enzyme stabilizes the transition state, thereby lowering the activation energy of the reaction.

The detailed interactions observed in the crystal structure between the enzyme's active site residues and the hydroxyl and fluorine groups of the bound 2-deoxy-2-fluoro-L-fucose molecule reveal the precise hydrogen bonding and van der Waals contacts that are responsible for this conformational distortion. For instance, the interactions with the catalytic acid/base residue, identified as Glu266 in Thermotoga maritima α-L-fucosidase, are critical in positioning the sugar and facilitating the catalytic process. nih.gov

Table 2: Key Interactions and Conformational Features of Bound 2-Deoxy-2-fluoro-L-fucose

| Feature | Observation | Significance | Reference |

| Ring Conformation | Distorted, flattened | Mimics the transition state of catalysis | nih.gov |

| Covalent Linkage | C1 of fucose to Asp244 | Trapped glycosyl-enzyme intermediate | nih.gov |

| Key Residue Interaction | Glu266 | Acts as the catalytic acid/base | nih.gov |

Cellular and Organismal Fucosylation Modulation Studies

In Vitro Cellular Models for Fucosylation Inhibition

In vitro studies using various cell lines have been instrumental in elucidating the mechanisms and consequences of fucosylation inhibition by 2-Deoxy-2-fluoro-beta-L-fucopyranose and its derivatives.

The inhibitory effect of 2-Deoxy-2-fluoro-L-fucose (2F-Fuc) and its peracetylated form, which enhances cell uptake, is concentration-dependent. nih.gov Studies have demonstrated that increasing concentrations of the inhibitor lead to a greater reduction in the fucosylation of cellular glycoproteins. For instance, in 4T1 cancer cells, concentrations ranging from 100 to 500 μM of 2-Deoxy-2-fluoro-L-fucose were shown to effectively suppress fucosylation. medchemexpress.com In human HL-60 cells, a cell line used to study myeloid differentiation, treatment with a per-O-acetylated version of 2F-Fuc required concentrations above 125 μM to achieve a significant reduction in cell surface fucosylation. acs.org Similarly, in Chinese hamster ovary (CHO) cells used for producing recombinant monoclonal antibodies, 2-Deoxy-2-fluoro-L-fucose was added to the culture media to generate antibodies with reduced fucose content. nih.gov

In plant models, such as Arabidopsis thaliana seedlings, fucosylation of cell wall polysaccharides and N-linked glycans was fully inhibited at a concentration of 10 μM 2F-Fuc. nih.gov This highlights the potent, dose-dependent nature of this inhibitor across different biological systems.

Table 1: Dose-Dependent Fucosylation Inhibition by 2-Deoxy-2-fluoro-L-fucose Analogs in Various Cell/Organismal Models

| Cell Line / Organism | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| 4T1 Cancer Cells | 2-Deoxy-2-fluoro-L-fucose | 100-500 µM | Suppression of fucosylation. medchemexpress.com | medchemexpress.com |

| HL-60 Cells | Per-O-acetylated 2-F-Fuc | >125 µM | Reduction in cell surface fucosylation. acs.org | acs.org |

| CHO Cells | 2-Deoxy-2-fluoro-L-fucose | Not specified | Production of afucosylated recombinant antibodies. nih.gov | nih.gov |

| Arabidopsis thaliana | 2-Deoxy-2-fluoro-L-fucose | 10 µM | Full inhibition of xyloglucan (B1166014) and N-glycan fucosylation. nih.gov | nih.gov |

A more detailed analysis showed a drastic decrease in terminally fucosylated structures, including key epitopes like the Lewis X (Lex) antigen and the sialyl Lewis X (sLex) antigen. nih.gov In plant cells (Arabidopsis), chemical analysis confirmed that treatment with 2F-Fuc resulted in a reduced L-fucose content in cell wall matrix polysaccharides. nih.gov Specifically, fucosylation of xyloglucans and N-linked glycans was fully inhibited, and the dimerization of pectic rhamnogalacturonan-II (RG-II), a crucial component for cell wall integrity, was also diminished. nih.gov

Table 2: Summary of Cell Surface Glycan Alterations Following Treatment with 2-Deoxy-2-fluoro-L-fucose Analogs

| Model System | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| HL-60 Cells | LC-MS, Lectin Staining | Reduced overall fucosylation; Decreased Lex and sLex expression; Reduced AAL/LCA binding. nih.govacs.org | nih.govacs.org |

| Arabidopsis thaliana | Chemical Analysis | Inhibition of xyloglucan and N-glycan fucosylation; Decreased RG-II dimerization. nih.gov | nih.gov |

In Vivo Models for Glycosylation Perturbation

The effects of 2-Deoxy-2-fluoro-L-fucose have also been explored in whole organisms, providing insights into its potential systemic impact on glycosylation.

Preclinical studies in animal models have demonstrated the in vivo efficacy of 2-Deoxy-2-fluoro-L-fucose. In a mouse model of lymphoma using A20 cells, administration of 20 mM 2-Deoxy-2-fluoro-L-fucose in the drinking water resulted in an anti-tumor immune response. google.com Other research has pointed to its potential therapeutic efficacy in animal models for conditions such as sickle cell disease and arthritis. nih.gov

In a different context, studies in the plant model Arabidopsis thaliana showed that applying 2-fluoro-L-fucose analogs led to severe growth phenotypes, including a significant reduction in root growth, which was dependent on the compound's metabolic conversion to its GDP-sugar form. nih.govresearchgate.net

A key consequence of fucosylation inhibition is the reduced expression of glycan epitopes associated with disease pathogenesis, particularly in cancer. The sialyl Lewis X (sLex) antigen, for example, is a crucial ligand for selectin-mediated cell adhesion, which facilitates cancer metastasis. Studies have shown that treatment with 2-Deoxy-2-fluoro-L-fucose analogs leads to a drastic decrease in sLex and the related Lewis X (Lex) epitopes on the cell surface. nih.gov

Furthermore, the absence of core fucose on the N-glycans of Immunoglobulin G (IgG) antibodies is known to dramatically enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity. nih.gov By inhibiting fucosylation in antibody-producing cells, 2-Deoxy-2-fluoro-L-fucose can be used to generate afucosylated therapeutic antibodies with enhanced anti-tumor efficacy. nih.govscbt.com This modulation of fucosylation can also impact the tumor microenvironment by increasing the host's anti-tumor immune response. google.com

Investigating Cell Proliferation and Differentiation in the Context of Fucosylation Inhibition

The impact of fucosylation inhibition on cell proliferation and differentiation appears to be highly context- and model-dependent. In a comparative study, 2-Deoxy-2-fluoro-L-fucose did not show any apparent effect on the proliferation of human colon cancer cells or human umbilical vein endothelial cells (HUVECs), whereas other multi-fluorinated fucose analogs did. nih.gov

Conversely, in Arabidopsis thaliana, while cell division itself was not affected by 2-fluoro-L-fucose, the compound did suppress the elongation of root cells and promote the formation of adventitious roots. nih.gov This indicates an effect on cellular differentiation and morphogenesis rather than on the cell cycle machinery. nih.gov In the context of the immune system, treatment with 2-Deoxy-2-fluoro-L-fucose was found to reduce populations of regulatory T-cells and increase T-cell activation, which represents a modulation of immune cell differentiation and activity. google.com

Impact on Specific Cell Types

The metabolic inhibitory effects of 2-Deoxy-2-fluoro-β-L-fucopyranose have been investigated across various cell types, revealing differential impacts on cellular processes, particularly proliferation and fucosylation.

In studies involving human cancer cell lines, 2-Deoxy-2-fluoro-β-L-fucopyranose, even at concentrations up to 100-500 μM, has been observed to have no significant or only marginal effects on the proliferation of several lines, including colon cancer, HL-60, Ramos, and CHO-K1 cells. nih.gov For instance, at a concentration of 100 μM, the peracetylated form of 2-Deoxy-2-fluoro-β-L-fucopyranose did not show any apparent effect on the proliferation of tested cancer cell lines. nih.gov Similarly, it did not exhibit significant inhibitory activity against the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov

However, the compound has been shown to act as a fucosylation inhibitor in specific cancer cells. In 4T1 breast cancer cells, treatment with 100-500 μM of 2-Deoxy-2-fluoro-β-L-fucopyranose suppressed fucosylation. medchemexpress.com Furthermore, at a concentration of 100 μM in these cells, it was observed to decrease the phosphorylation of Smad 1/5 and Smad 2, proteins involved in cell signaling. medchemexpress.com

In the context of plant biology, studies on Arabidopsis thaliana have demonstrated that 2-fluoro-L-fucose (2F-Fuc) can significantly reduce root growth at micromolar concentrations. nih.gov This effect is attributed to the inhibition of fucosylation of cell wall components, which in turn affects the dimerization of pectic rhamnogalacturonan-II (RG-II) and suppresses the elongation of root cells. nih.gov The inhibitory action of 2F-Fuc on root growth is dependent on its conversion to the corresponding GDP-nucleotide sugar. nih.gov

Table 1: Impact of 2-Deoxy-2-fluoro-β-L-fucopyranose on Various Cell Lines

| Cell Type | Organism | Effect | Concentration | Citation |

|---|---|---|---|---|

| Colon Cancer Cells | Human | No apparent effect on proliferation | 100 μM | nih.gov |

| HL-60, Ramos, CHO-K1 | Human/Hamster | No inhibition of proliferation | Up to 500 μM | nih.gov |

| HUVEC | Human | No apparent effect on proliferation | 100 μM | nih.gov |

| 4T1 Breast Cancer Cells | Murine | Suppresses fucosylation, decreases Smad 1/5 and Smad 2 phosphorylation | 100-500 μM | medchemexpress.com |

| Arabidopsis thaliana root cells | Plant | Inhibits root cell elongation | Micromolar concentrations | nih.gov |

Comparative Studies with Other Fluorinated Fucose Analogs

Comparative analyses of 2-Deoxy-2-fluoro-β-L-fucopyranose with other fluorinated fucose analogs have provided valuable insights into the structure-activity relationships governing their biological effects. These studies have primarily focused on cell proliferation and the inhibition of fucosyltransferases.

A comparative study on the inhibition of cancer cell proliferation revealed that while 2-Deoxy-2-fluoro-β-L-fucopyranose and 6-fluoro-L-fucose had only marginal inhibitory activity, analogs with fluorine substitutions at the C6 position, such as 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose, demonstrated significant inhibitory activity against the proliferation of human colon cancer cells and HUVEC cells. nih.gov This suggests that the degree and position of fluorination play a crucial role in the antiproliferative effects of these fucose analogs.

When examining the inhibition of the mammalian α1,6-fucosyltransferase (FUT8), an interesting contrast was observed. The GDP-derivative of 2-Deoxy-2-fluoro-β-L-fucopyranose (GDP-2-deoxy-2-fluoro-L-fucose) was found to be a potent inhibitor of FUT8. nih.gov In contrast, the GDP-derivatives of the more antiproliferative 6-fluorinated analogs (6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose) exhibited much weaker inhibitory activity against FUT8. nih.gov This finding indicates that the antiproliferative mechanism of the 6-fluorinated analogs may not primarily involve the inhibition of FUT8. nih.gov

Furthermore, the inhibitory potential of GDP-2-deoxy-2-fluoro-L-fucose extends to other fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, where it acts as a competitive inhibitor. nih.gov The introduction of a second fluorine atom at the C2 position, resulting in GDP-2,2-di-F-Fuc, has been shown to yield a potent inhibitor of various human fucosyltransferases with similar Ki values to GDP-2-F-Fuc. biorxiv.orgacs.org However, the difluorinated analog exhibits substantially greater feedback inhibitory activity on the de novo biosynthesis of GDP-fucose. biorxiv.orgacs.org

Table 2: Comparative Inhibitory Activities of Fluorinated Fucose Analogs

| Compound | Target | Observation | Citation |

|---|---|---|---|

| 2-Deoxy-2-fluoro-β-L-fucopyranose | Cancer Cell Proliferation (Colon) | No apparent effect | nih.gov |

| 6-Fluoro-L-fucose | Cancer Cell Proliferation (Colon) | Marginally inhibitory activity | nih.gov |

| 6,6-Difluoro-L-fucose | Cancer Cell Proliferation (Colon) | Significant inhibitory activity | nih.gov |

| 6,6,6-Trifluoro-L-fucose | Cancer Cell Proliferation (Colon) | Significant inhibitory activity | nih.gov |

| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 Activity | Potent inhibitor | nih.gov |

| GDP-6,6-difluoro-L-fucose | FUT8 Activity | Weaker inhibitory activity | nih.gov |

| GDP-6,6,6-trifluoro-L-fucose | FUT8 Activity | Weaker inhibitory activity | nih.gov |

| GDP-2,2-di-F-Fuc | Human Fucosyltransferases | Potent inhibitor, similar Ki to GDP-2-F-Fuc | biorxiv.orgacs.org |

| GDP-2,2-di-F-Fuc | GDP-Fucose Biosynthesis | Substantially greater feedback inhibition | biorxiv.orgacs.org |

Advanced Analytical and Methodological Approaches for 2 Deoxy 2 Fluoro Beta L Fucopyranose Research

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic methods are fundamental to the chemical analysis of 2-Deoxy-2-fluoro-beta-L-fucopyranose, providing detailed insights into its atomic composition, structural arrangement, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of this compound. Both ¹H and ¹⁹F NMR are particularly powerful for characterizing fluorinated carbohydrates. huji.ac.ilwikipedia.org

¹H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the sugar ring protons are sensitive to their stereochemical environment, allowing for the determination of the pyranose ring conformation, which is typically a ⁴C₁ chair form in solution. researchgate.net The presence of the fluorine atom at the C-2 position significantly influences the chemical shifts and splitting patterns of adjacent protons, particularly H1, H2, and H3.

Below is a table representing typical NMR data that would be expected from the analysis of this compound, based on data from similar fluorinated monosaccharides.

Table 1: Representative NMR Spectroscopic Data for this compoundThis table presents hypothetical yet representative ¹H and ¹⁹F NMR data for the structural elucidation of this compound in a suitable solvent like D₂O. The exact values can vary based on experimental conditions.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-1 | ~5.2 - 5.4 | dd (doublet of doublets) | ³J(H1,H2) ≈ 3-4 Hz, ³J(H1,F2) ≈ 20-22 Hz |

| ¹H | H-2 | ~4.5 - 4.7 | ddd (doublet of doublets of doublets) | ²J(H2,F2) ≈ 48-50 Hz, ³J(H2,H1) ≈ 3-4 Hz, ³J(H2,H3) ≈ 9-10 Hz |

| ¹H | H-3 | ~3.8 - 4.0 | ddd (doublet of doublets of doublets) | ³J(H3,H2) ≈ 9-10 Hz, ³J(H3,H4) ≈ 3-4 Hz, ⁴J(H3,F2) ≈ 12-14 Hz |

| ¹H | H-4 | ~3.7 - 3.9 | d (doublet) | ³J(H4,H3) ≈ 3-4 Hz, ³J(H4,H5) ≈ 1 Hz |

| ¹H | H-5 | ~4.0 - 4.2 | q (quartet) | ³J(H5,H6) ≈ 6-7 Hz, ³J(H5,H4) ≈ 1 Hz |

| ¹H | H-6 (CH₃) | ~1.1 - 1.3 | d (doublet) | ³J(H6,H5) ≈ 6-7 Hz |

| ¹⁹F | F-2 | ~ -200 to -220 (vs. CFCl₃) | ddd (doublet of doublets of doublets) | ²J(F2,H2) ≈ 48-50 Hz, ³J(F2,H1) ≈ 20-22 Hz, ⁴J(F2,H3) ≈ 12-14 Hz |

Mass Spectrometry (MS) for Glycan Profiling and Metabolite Identification